10,12,15-Octadecatrienoic acid, 9-hydroxy-

Description

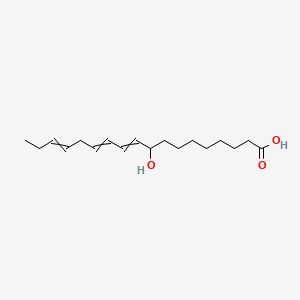

Chemical Identity: 9-Hydroxy-10,12,15-octadecatrienoic acid (9-HOTE) is an oxygenated polyunsaturated fatty acid (PUFA) with the molecular formula C₁₈H₃₀O₃ (molecular weight: 294.4 g/mol). Its stereochemical configuration is defined as (9S,10E,12Z,15Z) . The compound features a hydroxyl group at the C-9 position and three double bonds at C10–11 (trans), C12–13 (cis), and C15–16 (cis) (Figure 1) .

Biosynthesis and Biological Significance: 9-HOTE is synthesized via the lipoxygenase (LOX) pathway, where linolenic acid (9,12,15-octadecatrienoic acid) undergoes oxidation. LOX enzymes in plants and microorganisms (e.g., cyanobacteria Anabaena sp.) catalyze the insertion of oxygen at C-9, forming 9-hydroperoxy-10,12,15-octadecatrienoic acid (9-HpOTE), which is subsequently reduced to 9-HOTE . This compound is a hallmark of hypersensitive response (HR) in plants, where it accumulates during pathogen-induced lipid peroxidation and programmed cell death .

Properties

IUPAC Name |

9-hydroxyoctadeca-10,12,15-trienoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h3-4,6,8,11,14,17,19H,2,5,7,9-10,12-13,15-16H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGGEAZDTKMXSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CC=CC(CCCCCCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Source of Substrate

- α-Linolenic acid (ALA) : An 18-carbon omega-3 fatty acid with three cis double bonds at positions 9, 12, and 15.

- Linoleic acid (LA) : An 18-carbon omega-6 fatty acid with two cis double bonds at positions 9 and 12.

Both ALA and LA can be sourced from vegetable oils such as perilla seed oil (rich in ALA).

Enzyme Employed

- 9R-lipoxygenase (9R-LOX) from Nostoc sp. SAG 25.82, a recombinant enzyme, is used for the stereo-selective production of 9R-hydroxy-10E,12Z,15Z-octadecatrienoic acid (9R-HOTE), an isomer of the compound of interest.

Reaction Conditions and Process

- Substrate preparation : Hydrolysis of vegetable oils (e.g., perilla seed oil) by lipase (e.g., Candida rugosa lipase) to release free fatty acids (ALA and LA).

Optimal enzymatic reaction conditions :

- pH: 8.5

- Temperature: 15°C

- Solvent: 5% (v/v) acetone to improve substrate solubility

- Surfactant: 0.2% (w/v) Tween 80 to stabilize enzyme and substrate interface

- Substrate concentration: 40 g/L ALA

- Enzyme concentration: 1 g/L 9R-LOX

Reaction time : Approximately 1 hour

Yield and Productivity

| Parameter | Value |

|---|---|

| Conversion yield (ALA) | 94% |

| Productivity (ALA) | 37.6 g/L/h |

| Conversion yield (PO hydrolyzate) | 85% |

| Productivity (PO hydrolyzate) | 34 g/L/h |

The enzyme also efficiently converts LA to 9R-hydroxy-10E,12Z-octadecadienoic acid with a 95% yield and 38.4 g/L productivity.

Chemical Synthesis and Biosynthetic Pathways

While enzymatic synthesis dominates due to selectivity, some chemical and biosynthetic pathways have been proposed and studied:

Biosynthesis via lipoxygenase pathway : Linoleic and linolenic acids are converted to hydroperoxy derivatives (e.g., 9-hydroperoxy-10E,12Z-octadecadienoic acid), which are then reduced enzymatically to hydroxy derivatives such as 9-hydroxy-10,12,15-octadecatrienoic acid by glutathione peroxidase and hydroxy fatty acid dehydrogenase enzymes.

Chemical oxidation and reduction : In vitro chemical methods involve oxidation of linolenic acid to hydroperoxy intermediates followed by reduction to hydroxy acids, but these methods lack the stereo-selectivity and yield efficiency of enzymatic methods.

Summary Table of Preparation Methods

| Method | Substrate | Enzyme/Catalyst | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Enzymatic LOX catalysis | α-Linolenic acid (ALA) | Recombinant 9R-lipoxygenase | pH 8.5, 15°C, 5% acetone, 0.2% Tween 80, 1 h | 94 | High stereo-selectivity, scalable |

| Enzymatic LOX catalysis | Perilla seed oil hydrolyzate | 9R-lipoxygenase + lipase (hydrolysis) | Same as above | 85 | Uses natural oil source, efficient |

| Biosynthetic enzymatic route | Linoleic/linolenic acid | Lipoxygenase, glutathione peroxidase | Biological systems | N/A | Natural metabolic pathway |

| Chemical oxidation/reduction | Linolenic acid | Chemical oxidants and reductants | Various, less controlled | Variable | Lower selectivity, less practical |

Research Findings and Applications

- The enzymatic production method using recombinant 9R-lipoxygenase is currently the most efficient and selective method reported, enabling high yields and productivity suitable for biotechnological applications.

- The hydroxy fatty acid products have potential applications in anti-inflammatory compounds, as demonstrated by methyl ester derivatives isolated from Ehretia dicksonii.

- The enzymatic approach allows the production of stereochemically pure compounds, important for biological activity studies and pharmaceutical applications.

Chemical Reactions Analysis

Metabolic Transformations

The compound undergoes further biochemical modifications:

2.1 Oxidative Reduction

-

Reduction of hydroperoxides : 9-HpODE → 9-HODE via glutathione peroxidase .

-

Oxidation to oxo derivatives : 9-HODE → 9-oxo-10E,12Z-octadecadienoic acid via hydroxy fatty acid dehydrogenase .

2.2 Epoxidation and Cyclization

-

Allene oxide synthase (AOS) : Converts hydroperoxides into epoxides (e.g., 12(13)-EpODE), precursors to jasmonic acid .

2.3 β-Oxidation

-

Mitochondrial β-oxidation : Catabolizes 9-HODE into shorter-chain metabolites, regulating inflammation .

Reactions Typical of Polyunsaturated Fatty Acids

3.1 Oxidation

-

Autoxidation : Generates conjugated hydroperoxides (e.g., 9-HpODE) under oxygen-rich conditions .

-

Enzymatic oxidation : LOX or CYP450-mediated hydroperoxide formation .

3.2 Hydrolysis

-

Saponification : Converts ester derivatives into free fatty acids.

3.3 Esterification

Comparative Analysis of Octadecanoid Content in Plant Oils

| Compound | Soybean Oil | Corn Oil | Canola Oil | Olive Oil | Flaxseed Oil |

|---|---|---|---|---|---|

| 13-HODE | 1.57 | 8.40 | 0.15 | 14.3 | 24.1 |

| 9-HODE | 0.33 | 5.45 | 0.22 | 14.0 | 68.1 |

| 9-HOTrE | 0.99 | 0.23 | 0.42 | 2.09 | 50.8 |

| Data from ACS Publications |

Optimal Conditions for Enzymatic Production

| Parameter | Value |

|---|---|

| pH | 8.5 |

| Temperature | 15°C |

| Acetone (v/v) | 5% |

| Tween 80 (w/v) | 0.2% |

| Substrate (ALA) | 40 g/L |

| Enzyme (9R-LOX) | 1 g/L |

| From PLOS ONE |

Structural and Functional Implications

Scientific Research Applications

Lipid Metabolism Regulation

Research indicates that 10,12,15-octadecatrienoic acid, 9-hydroxy- plays a crucial role in the regulation of lipid metabolism. It has been shown to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ. These receptors are critical in regulating fatty acid oxidation and glucose metabolism:

- PPARα Activation : This activation enhances fatty acid uptake and oxidation, promoting the conversion of fatty acids to ketone bodies, which are essential for energy metabolism in hepatocytes .

- β-Hydroxybutyrate Production : Studies have demonstrated that treatment with this compound increases the secretion of β-hydroxybutyrate in murine primary hepatocytes, indicating enhanced fatty acid metabolism .

Anti-inflammatory Effects

The compound has been isolated from various plant species and is noted for its anti-inflammatory properties. For instance, extracts containing 10,12,15-octadecatrienoic acid have shown potential in reducing inflammation markers in experimental models .

Surfactant Properties

10,12,15-Octadecatrienoic acid, 9-hydroxy- exhibits surfactant characteristics that can be utilized in various industrial processes:

- Fluid Processing Agent : It functions as a processing agent in the manufacturing of emulsions and other formulations where surface tension reduction is crucial .

- Material Processing : Its surfactant properties make it suitable for applications in material processing industries where it can enhance the mixing and stability of formulations.

Potential in Food Industry

Due to its natural origin and beneficial health effects, there is growing interest in utilizing 10,12,15-octadecatrienoic acid as a functional ingredient in food products. Its incorporation could enhance nutritional profiles by providing essential fatty acids and promoting health benefits associated with omega-3 fatty acids.

Case Studies

Mechanism of Action

The mechanism of action of 9(S)-Hydroxy-10,12,15-octadecatrienoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: It binds to peroxisome proliferator-activated receptors (PPARs) and other nuclear receptors.

Pathways: It modulates the expression of genes involved in inflammation and lipid metabolism.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues of 9-HOTE

Key Structural Differences :

Functional and Metabolic Comparisons

Anti-Inflammatory and Antioxidant Activities :

- 9-HOTE: Limited direct evidence for anti-inflammatory activity, but its role in HR suggests indirect modulation of immune responses .

- ALA and Derivatives: Methyl esters of ALA (e.g., 9,12,15-octadecatrienoic acid methyl ester) exhibit anti-inflammatory, hypocholesterolemic, and hepatoprotective properties .

- 9-HODE : Implicated in chronic inflammation and atherosclerosis due to sustained lipid peroxidation .

Metabolic Pathways :

- LOX Pathway: Both 9-HOTE and 9-HODE are products of LOX activity but diverge in substrate specificity (ALA vs. linoleic acid) .

- β-Oxidation : 9-HOTE is further metabolized to C6/C9 aldehydes (e.g., hexenal) or lactones, impacting food aroma profiles .

Industrial and Agricultural Impact :

- Food Processing: HTST (high-temperature short-time) sterilization reduces 9-HOTE levels, diminishing fresh aroma compounds like (Z)-3-hexenol .

- Crop Protection : Transgenic plants overexpressing LOX accumulate 9-HOTE, enhancing resistance to virulent pathogens .

Biological Activity

10,12,15-Octadecatrienoic acid, 9-hydroxy- (commonly referred to as 9-HOTrE) is a polyunsaturated fatty acid derived from linolenic acid. It has garnered attention in recent years due to its various biological activities, particularly its anti-inflammatory and lipid-regulating properties. This article explores the compound's biological activity through detailed research findings, case studies, and data tables.

- IUPAC Name : (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid

- Molecular Formula : C18H30O3

- CAS Number : 6439873

Anti-inflammatory Effects

Research indicates that 9-HOTrE exhibits significant anti-inflammatory properties. A study demonstrated that it suppressed inflammation induced by 12-O-tetradecanoyl-phorbol-13-acetate (TPA) in mouse ear models. At a dosage of 500 μg, the inhibitory effect was recorded at 43% .

Lipid Metabolism Regulation

9-HOTrE plays a crucial role in lipid metabolism. It has been shown to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ. Activation of these receptors enhances fatty acid oxidation and promotes lipid uptake in hepatocytes. For instance, treatment with 9-HOTrE led to a 1.5-fold increase in β-hydroxybutyrate secretion and enhanced fatty acid uptake in murine primary hepatocytes .

The mechanism through which 9-HOTrE exerts its effects involves modulation of gene expression related to lipid metabolism and inflammation. By activating PPARα, it induces the expression of genes involved in fatty acid oxidation and ketone body formation. This pathway is critical for maintaining energy homeostasis and reducing lipid accumulation in tissues.

Comparative Analysis

The biological activity of 9-HOTrE can be compared to similar compounds within the polyunsaturated fatty acid family. The following table summarizes key findings related to its activity against other fatty acids:

| Compound | Inhibitory Effect (%) | Dosage (μg) | Mechanism of Action |

|---|---|---|---|

| 9-HOTrE | 43% | 500 | PPARα activation |

| (9Z,11E)-13-hydroxy-9,11-octadecadienoic acid | 63% | 500 | Lipoxygenase inhibition |

| (9Z,11E)-13-oxo-9,11-octadecadienoic acid | 79% | 500 | Lipoxygenase inhibition |

Case Studies

- Study on Hepatic Effects : A study involving murine models showed that administration of 9-HOTrE resulted in increased β-hydroxybutyrate production and enhanced fatty acid oxidation rates. The results indicated that this compound could be beneficial for metabolic disorders characterized by impaired lipid metabolism .

- Inflammation Model : In another experiment focusing on skin inflammation induced by TPA, the application of 9-HOTrE significantly reduced inflammatory markers and edema in treated mice compared to controls .

Q & A

Basic Research Questions

Q. What are the recommended methods for isolating 9-hydroxy-10,12,15-octadecatrienoic acid from biological matrices?

- Methodology : Use lipid extraction protocols such as the Folch method (chloroform:methanol, 2:1 v/v) to isolate total lipids from tissues. Further purification can be achieved via solid-phase extraction (SPE) with C18 cartridges or preparative HPLC using reversed-phase columns (e.g., C18 or C30) to separate hydroxylated fatty acids from non-polar lipids . Confirm purity using thin-layer chromatography (TLC) with phosphomolybdic acid staining.

Q. How can the stereochemical configuration of 9-hydroxy-10,12,15-octadecatrienoic acid be determined experimentally?

- Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy, focusing on - and -NMR to resolve double-bond geometry (e.g., coupling constants for E/Z isomers). Compare data to reference libraries (e.g., NIST Chemistry WebBook) or synthesized standards. For absolute configuration, use chiral chromatography or derivatization with Mosher’s reagent followed by LC-MS analysis .

Q. What analytical techniques are optimal for quantifying 9-hydroxy-10,12,15-octadecatrienoic acid in complex mixtures?

- Methodology : Utilize ultra-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) in negative ion mode. Optimize multiple reaction monitoring (MRM) transitions for the deprotonated ion ([M-H]) and characteristic fragments (e.g., m/z 294 → 171). Validate with internal standards such as deuterated analogs (e.g., d-9-HOTE) to account for matrix effects .

Advanced Research Questions

Q. What role does 9-hydroxy-10,12,15-octadecatrienoic acid play in inflammatory or cancer signaling pathways?

- Methodology : Investigate its activity as a lipid mediator using in vitro models (e.g., macrophage or cancer cell lines). Measure effects on pro-inflammatory cytokines (IL-6, TNF-α) via ELISA or transcriptional regulation (NF-κB, COX-2) via qPCR. Compare with structurally related oxylipins (e.g., 9-HODE) to identify structure-activity relationships. Use siRNA knockdown of putative receptors (e.g., GPR120) to validate signaling mechanisms .

Q. How do experimental conditions influence the stability of 9-hydroxy-10,12,15-octadecatrienoic acid during storage and analysis?

- Methodology : Assess degradation under varying temperatures (-80°C vs. 4°C) and oxygen exposure. Monitor oxidation products (e.g., 9-oxo derivatives) via LC-MS. Add antioxidants (0.005% BHT) to storage solvents and use amber vials to prevent photodegradation. For long-term stability, lyophilize samples under inert gas and store in vacuum-sealed containers .

Q. How can researchers resolve contradictions in reported bioactivity data for hydroxylated octadecatrienoic acids?

- Methodology : Conduct meta-analyses of published studies, focusing on variables such as isomer purity (e.g., 9R vs. 9S enantiomers), cell type specificity, and experimental concentrations. Reproduce key assays (e.g., PPAR-γ activation) with rigorously characterized standards. Use multivariate statistical models to identify confounding factors (e.g., coexisting lipids in crude extracts) .

Q. What strategies are effective for synthesizing enantiomerically pure 9-hydroxy-10,12,15-octadecatrienoic acid?

- Methodology : Employ asymmetric catalysis (e.g., Sharpless epoxidation) or enzymatic resolution using lipases to achieve stereocontrol. For large-scale production, optimize microbial biosynthesis in transgenic yeast or E. coli expressing fatty acid hydroxylases (e.g., CYP450 enzymes). Confirm enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.